N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Description
Synthesis Analysis
The synthesis of N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves a variety of techniques, including the interaction of chlorobenzamide derivatives with morpholine under specific conditions. A notable example is the preparation of 4-chloro-N-(3-morpholinopropyl)benzamide through a multistep process that includes the synthesis of 4-chlorobenzoic acid chloroanhydride, synthesis of 3-morpholinopropionitrile, catalytic reduction to N-(3-aminopropyl)morpholine, and finally reaction with chlorobenzamide derivatives in the presence of a hydrogen chloride acceptor (Donskaya et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, has been determined using X-ray diffraction. This revealed a complex system of intra- and intermolecular hydrogen bonds stabilizing the structure, highlighting the importance of specific functional groups in determining the compound's geometry and potential interactions (Pang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and its derivatives are diverse, with applications ranging from pharmacological to material science. For instance, visible light-promoted synthesis techniques have been developed for the creation of sulfonylmethyl isoquinoline diones, demonstrating the reactive versatility of benzamide derivatives under controlled conditions (Liu et al., 2016).
Physical Properties Analysis
The synthesis and characterization of compounds related to N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide reveal insights into their physical properties. For example, the synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide and its evaluation for tocolytic activity indicate significant pharmacological potential, with specific spectroscopic characteristics enabling its identification and analysis (Lucky & Omonkhelin, 2009).
Chemical Properties Analysis
The chemical properties of benzamide derivatives like N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide are influenced by their structural components. Research on the synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors showcases the chemical versatility and potential therapeutic applications of these compounds, highlighting their reactivity and interaction with biological targets (Zaigham et al., 2023).
properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11(2)16-15(18)12-4-5-13(21-3)14(10-12)23(19,20)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGSKUSOGPJLBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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